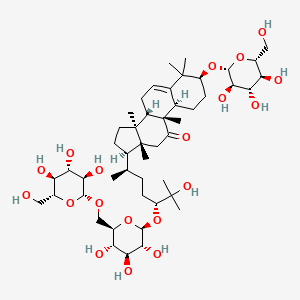

11-Oxomogroside III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von 11-Oxomogroside III erfolgt in der Regel durch Extraktion und Reinigung aus der Mönchfrucht. Der Extraktionsprozess verwendet häufig Lösungsmittel wie Ethanol oder Kohlendioxid . Der Reinigungsprozess kann eine Hochleistungsflüssigkeitschromatographie (HPLC) beinhalten, um das spezifische Glykosid zu isolieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet eine großtechnische Extraktion aus der Mönchfrucht, gefolgt von der Reinigung mit fortschrittlichen chromatographischen Verfahren . Das Verfahren ist optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 11-Oxomogroside III typically involves the extraction and purification from the monk fruit. The extraction process often uses solvents like ethanol or carbon dioxide . The purification process may involve high-performance liquid chromatography (HPLC) to isolate the specific glycoside .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from monk fruit, followed by purification using advanced chromatographic techniques . The process is optimized to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Reaktionstypen: 11-Oxomogroside III durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Glykosid-Molekülteile verändern.

Substitution: Substitutionsreaktionen können an bestimmten Stellen am Cucurbitan-Gerüst auftreten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

11-Oxomogroside III hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als natürlicher Süßstoff und als Modellverbindung zur Untersuchung der Glykosidchemie verwendet.

Biologie: Untersucht auf seine antioxidativen, entzündungshemmenden und Antitumor-Eigenschaften.

Medizin: Potenzieller therapeutischer Wirkstoff für Diabetes, Fettleibigkeit und Krebs.

Industrie: In der Lebensmittel- und Getränkeindustrie als natürlicher Süßstoff verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen:

Antioxidative Aktivität: Fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Aktivität: Hemmt proinflammatorische Zytokine und Enzyme.

Antitumor-Aktivität: Induziert Apoptose und hemmt die Proliferation von Krebszellen.

Wirkmechanismus

The mechanism of action of 11-Oxomogroside III involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes.

Anti-tumor Activity: Induces apoptosis and inhibits proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

11-Oxomogroside III ist unter den Mogrosiden aufgrund seiner spezifischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

- Mogroside IIe

- Mogroside III

- 11-Oxomogroside IIIE

- Mogroside IV

- 11-Oxomogroside IV

- Mogroside V

- 11-Oxomogroside V

Diese Verbindungen teilen ein ähnliches Cucurbitan-Gerüst, unterscheiden sich jedoch in der Anzahl und Position der Glykosid-Molekülteile, was ihre Süße und biologischen Aktivitäten beeinflusst .

Biologische Aktivität

11-Oxomogroside III is a bioactive compound derived from Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a family of mogrosides, which are triterpenoid glycosides recognized for their potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties. This article explores the biological activities of this compound, supported by recent research findings and data tables.

Chemical Composition

This compound is characterized by its unique molecular structure, which contributes to its biological activity. It is a glycoside with specific functional groups that enhance its interaction with biological systems.

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C₄₈H₈₂O₁₉ | 962.545 |

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of nitric oxide (NO) from lipopolysaccharide (LPS)-induced RAW264.7 cells, a common model for studying inflammation. This inhibition is crucial as NO is a key inflammatory mediator.

- Study Findings : In vitro studies demonstrated that this compound effectively reduces NO levels, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

2. Antioxidant Activity

Antioxidant properties of this compound have been highlighted in various studies. The compound scavenges free radicals, thereby protecting cells from oxidative stress.

- Mechanism : The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been implicated in the inhibition of neuronal damage induced by various stressors.

- Research Insights : A study indicated that mogrosides, including this compound, help protect neurons from damage caused by oxidative stress and inflammation, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Inhibition of Neuronal Injury

A study conducted on the effects of mogrosides on neuronal cells demonstrated that this compound significantly reduced cell death and inflammation markers in response to oxidative stress induced by dextromethorphan malate.

- Results : The treatment group showed a marked decrease in apoptosis compared to controls, indicating the protective role of this compound against neuronal injury .

Case Study 2: Anti-inflammatory Response

In an experimental model using RAW264.7 macrophages, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Eigenschaften

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-28,30-43,49-50,52-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTRSWYYQQKYKT-KEMCFQJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.